molecular formula C17H24N2O5S B2844104 N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine CAS No. 1212073-14-7

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine

Cat. No.: B2844104
CAS No.: 1212073-14-7
M. Wt: 368.45
InChI Key: XPALVGDASHJIDW-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine is a synthetic organic compound with the molecular formula C17H24N2O5S It is characterized by the presence of a piperidine ring substituted with a phenylsulfonyl group and a valine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling with L-Valine: The final step involves coupling the phenylsulfonyl-substituted piperidine with L-valine. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives with reduced functional groups.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the valine moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanine
  • N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-leucine
  • N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-isoleucine

Uniqueness

N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine is unique due to its specific combination of a phenylsulfonyl-substituted piperidine ring and an L-valine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-8-10-19(11-9-13)25(23,24)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H,18,20)(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPALVGDASHJIDW-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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